molecular formula C9H5N3 B1265721 Malononitrile, (3-pyridylmethylene)- CAS No. 7424-56-8

Malononitrile, (3-pyridylmethylene)-

Cat. No. B1265721
CAS RN: 7424-56-8
M. Wt: 155.16 g/mol
InChI Key: JMPHHFYSCUHMAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Malononitrile dimer, a precursor reactant, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .


Molecular Structure Analysis

The molecular formula of “Malononitrile, (3-pyridylmethylene)-” is C9H5N3 . The average mass is 155.156 Da and the monoisotopic mass is 155.048340 Da .


Chemical Reactions Analysis

Malononitrile dimer is a multifunctional reagent that is widely used for the preparation of diverse heterocyclic systems . It has been used in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Scientific Research Applications

Heterocyclic Motifs Synthesis

Malononitrile dimer, a derivative of malononitrile, is extensively used in the synthesis of various heterocyclic motifs. These include bis-heterocyclic compounds, fused heterocycle derivatives, and bicyclic bridged heterocyclic scaffolds. The compound’s multi-functional nature allows for diverse reactions such as cycloaddition, cyclocondensation, and multi-component reactions, making it a versatile building block in organic synthesis .

Medicinal Chemistry

In the pharmaceutical field, malononitrile dimer has shown potential in the development of nootropic drugs. These drugs mimic nerve growth factor, enhancing nerve growth and tissue regeneration. The compound has been tested for its ability to decrease amnesia induced by electroconvulsive shock, exhibiting nootropic activity in animal tests .

Dye Synthesis

The presence of three CN functional groups in malononitrile dimer makes it a powerful electron acceptor, which is beneficial in the synthesis of colored compounds. It is commonly used in the production of yellow and magenta dyes, due to the reactivity of its methylene group with various electrophilic compounds .

Environmental Detection

Malononitrile can be detected visually using trisubstituted olefin-type probe molecules containing N-heterocycles. These probes can be prepared in portable test strips and used for the naked-eye detection of malononitrile in environmental systems .

Green Chemistry

Malononitrile is involved in green chemistry practices, particularly in the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds. This is achieved through a multicomponent green tandem method, which is a more environmentally friendly approach to chemical synthesis .

Material Science

While specific details are not provided in the search results, malononitrile dimer is proposed to have applications in material science. This could involve the development of new materials with unique properties, leveraging the compound’s chemical reactivity and functional groups .

Safety and Hazards

Malononitrile, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthetic potential of malononitrile dimer as a convenient and multifunctional reagent for assembling a wide range of heterocyclic systems has been demonstrated . This suggests that “Malononitrile, (3-pyridylmethylene)-” could also have significant potential in future research and applications.

properties

IUPAC Name

2-(pyridin-3-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-9(6-11)4-8-2-1-3-12-7-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHHFYSCUHMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225229
Record name Malononitrile, (3-pyridylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Malononitrile, (3-pyridylmethylene)-

CAS RN

7424-56-8
Record name 2-(3-Pyridinylmethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7424-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Pyridylmethylene)malononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridylmethylenemalononitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (3-pyridylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Pyridylmethylene)malononitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35MD2WSM7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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